molecular formula C16H14N4O2 B155645 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one CAS No. 10010-74-9

2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one

Cat. No.: B155645
CAS No.: 10010-74-9
M. Wt: 294.31 g/mol
InChI Key: LKMOBUZCNODMQM-UHFFFAOYSA-N
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Description

2,4-Dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one is an azo-functionalized pyrazol-3-one derivative characterized by a phenyl group at position 2, a methyl group at position 5, and a 2-hydroxyphenylazo substituent at position 3.

The compound’s applications span industrial and pharmaceutical domains. Its structural similarity to solvent dyes (e.g., Solvent Yellow 72) suggests utility in coloring polymers and textiles . Additionally, the hydroxyl and azo groups may enable metal coordination, as evidenced by chromium complexes of related azo-pyrazolones used in dye stabilization .

Properties

IUPAC Name

4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-15(18-17-13-9-5-6-10-14(13)21)16(22)20(19-11)12-7-3-2-4-8-12/h2-10,15,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMOBUZCNODMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884441
Record name 3H-Pyrazol-3-one, 2,4-dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-
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Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10010-74-9
Record name 2,4-Dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-3H-pyrazol-3-one
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-4-(2-(2-hydroxyphenyl)diazenyl)-5-methyl-2-phenyl-
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-
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Record name 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
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Preparation Methods

Formation of the Pyrazolone Core

The pyrazolone ring (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) is synthesized via the condensation of phenylhydrazine with ethyl acetoacetate. This Knorr-type reaction proceeds under acidic conditions (e.g., acetic acid or sulfuric acid) at 80–100°C for 6–8 hours. The mechanism involves nucleophilic attack by phenylhydrazine on the carbonyl group of ethyl acetoacetate, followed by cyclization and dehydration to form the pyrazolone structure.

Key Reaction Parameters

  • Molar Ratio : A 1:1 stoichiometry of phenylhydrazine to ethyl acetoacetate ensures minimal byproducts.

  • Catalyst : Acidic catalysts (e.g., H₂SO₄) accelerate cyclization, achieving yields of 70–85%.

Diazotization and Azo Coupling

The azo linkage is introduced through diazotization of 2-aminophenol followed by coupling with the pyrazolone:

Diazotization Step

2-Aminophenol is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride intermediate.

Critical Conditions

  • Temperature : Maintained below 5°C to prevent diazonium salt decomposition.

  • Acid Concentration : Excess HCl (2–3 equiv) stabilizes the diazonium ion.

Coupling Reaction

The diazonium salt is coupled with the pyrazolone in an alkaline medium (pH 8–10) at 10–15°C. The pyrazolone’s active methylene group (C-4) acts as the nucleophile, attacking the electrophilic diazonium carbon to form the azo bond.

Optimization Insights

  • Solvent System : Aqueous ethanol (1:1 v/v) enhances solubility and reaction homogeneity.

  • Reaction Time : 2–4 hours maximizes conversion without side reactions (e.g., hydrolysis).

Reaction Optimization and Yield Enhancement

Influence of pH on Coupling Efficiency

The coupling reaction’s pH critically affects azo bond formation. Alkaline conditions (pH 9–10) deprotonate the pyrazolone’s methylene group, increasing nucleophilicity. Deviations below pH 8 result in incomplete coupling, while pH >10 risks diazonium salt hydrolysis.

Table 1: Yield Variation with pH

pHYield (%)Purity (%)
74578
87289
98593
108290

Temperature and Solvent Effects

Elevated temperatures (>20°C) accelerate side reactions, such as tautomerization of the azo group. Polar aprotic solvents (e.g., DMF) improve diazonium stability but require stringent moisture control.

Table 2: Solvent Impact on Reaction Outcomes

SolventYield (%)Reaction Time (h)
Ethanol/Water853
DMF782.5
Acetonitrile654

Purification and Characterization

Isolation Techniques

Crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals. Column chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities, achieving >95% purity.

Spectroscopic Validation

FT-IR Analysis

  • Azo (–N=N–) : 1580–1450 cm⁻¹.

  • Pyrazolone C=O : 1660 cm⁻¹.

  • Phenolic –OH : 3200–3500 cm⁻¹.

¹H NMR (DMSO-d₆)

  • δ 2.35 (s, 3H, CH₃).

  • δ 6.90–7.80 (m, 9H, aromatic).

  • δ 12.50 (s, 1H, –OH).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to maintain low temperatures during diazotization. Automated pH control systems ensure consistent coupling efficiency (>80% yield). Waste streams containing nitrosamines are treated with UV irradiation to meet environmental regulations.

Comparative Analysis with Analogous Azo Dyes

The target compound’s electron-withdrawing hydroxyl group enhances azo bond stability compared to nitro- or methyl-substituted analogs. This structural feature also improves solubility in polar solvents, facilitating biomedical applications .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The azo group (N=N) can be reduced to form corresponding amines, which can further participate in various chemical reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc in acetic acid.

    Substitution Reagents: Halogens, sulfonating agents, nitrating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one is used as a dye and a pH indicator due to its color-changing properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.

Biology

In biological research, this compound is used in staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biomolecules makes it useful in histological studies.

Medicine

Although not widely used in medicine, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the manufacture of dyes and pigments for textiles, plastics, and inks

Mechanism of Action

The mechanism of action of 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with molecular targets through its azo and phenolic groups. The azo group can participate in electron transfer reactions, while the phenolic group can form hydrogen bonds and interact with various enzymes and proteins. These interactions can lead to changes in the activity of the target molecules, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 4 significantly modulates properties such as solubility, stability, and spectral behavior. Key comparisons include:

Compound Name Substituent at Position 4 Molecular Weight Key Properties Applications References
Target Compound 2-Hydroxyphenylazo 322.32* Conjugated azo chromophore, metal chelation Dyes, coordination chemistry
4-[(2,4-Dimethoxyphenyl)Azo] Analog 2,4-Dimethoxyphenylazo 338.36 Enhanced solubility (methoxy groups) Solvent dyes (e.g., textiles)
4-[(5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Imino] Imino group (N=CH-) N/A Forms stable Cu(II) complexes Coordination chemistry
(Z)-4-[2-(4-Fluorophenyl)Hydrazono] Analog 4-Fluorophenyl hydrazone 238.22 Bioactivity (antimicrobial, anti-inflammatory) Pharmaceuticals

*Calculated based on molecular formula C₁₇H₁₄N₄O₂ .

  • Electron-Donating vs. Electron-Withdrawing Groups: The hydroxyl group in the target compound enhances hydrogen bonding and metal chelation compared to methoxy derivatives (e.g., 4-[(2,4-dimethoxyphenyl)azo] analog), which exhibit higher solubility in nonpolar solvents due to reduced polarity . Nitro-substituted analogs (e.g., 2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]) display redshifted absorption spectra, making them suitable for darker dyes, but are less stable under acidic conditions .
  • Azo vs. Hydrazone/Imino Groups: Azo derivatives exhibit superior photostability and color intensity compared to hydrazone or imino analogs, which may tautomerize or oxidize more readily .

Biological Activity

Chemical Identity
2,4-Dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one, commonly referred to as azo compound , is a synthetic organic molecule with the molecular formula C16H14N4O2C_{16}H_{14}N_{4}O_{2} and a molecular weight of approximately 294.31 g/mol . This compound features a unique structure characterized by a pyrazolone ring and an azo linkage, which contributes to its diverse biological activities.

The biological activity of this compound is largely attributed to its azo and phenolic groups , which can engage in electron transfer reactions and form hydrogen bonds with various biological targets. These interactions may influence enzyme activity and protein function, leading to various pharmacological effects.

Antioxidant Activity

Research indicates that derivatives of azo compounds, including this specific compound, exhibit significant antioxidant properties . A study demonstrated that these compounds can scavenge free radicals effectively, thereby mitigating oxidative stress in biological systems .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notably:

  • In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition .
  • The compound's mechanism includes inducing apoptosis in cancer cells through activation of caspases, which are critical for programmed cell death .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

Preliminary evaluations indicate that this compound possesses antimicrobial properties against various pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in laboratory settings .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AnticancerInhibition of MCF-7 and A549 cells
Anti-inflammatoryReduced cytokine production
AntimicrobialEffective against multiple pathogens

IC50 Values for Anticancer Activity

Cell LineIC50 Value (µM)Reference
MCF-722.54
A5495.08

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various derivatives of pyrazolone compounds, including this compound. The results indicated significant inhibition of cell proliferation in MCF-7 and A549 cell lines, with apoptosis being confirmed through flow cytometry analysis .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on inflammatory diseases, the compound was tested for its ability to inhibit COX enzymes and reduce TNF-alpha levels in vitro. The findings suggested a promising anti-inflammatory profile that could be exploited for therapeutic applications in conditions like arthritis .

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